molecular formula C20H18BrCl2N3O3S2 B3011381 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide CAS No. 324541-08-4

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B3011381
CAS No.: 324541-08-4
M. Wt: 563.31
InChI Key: OUVJYVNYMXTNTC-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative featuring a bis(2-chloroethyl)sulfamoyl group at the 4-position of the benzene ring and a 4-(4-bromophenyl)-1,3-thiazol-2-yl substituent linked via an amide bond (). Its molecular structure includes:

  • 4-Bromophenyl-thiazole group: Enhances lipophilicity and may influence target binding via halogen interactions.

Properties

IUPAC Name

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrCl2N3O3S2/c21-16-5-1-14(2-6-16)18-13-30-20(24-18)25-19(27)15-3-7-17(8-4-15)31(28,29)26(11-9-22)12-10-23/h1-8,13H,9-12H2,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUVJYVNYMXTNTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrCl2N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the fields of oncology and antimicrobial therapy. Its structure is reminiscent of chlorambucil, a well-known chemotherapeutic agent, which suggests that it may exhibit similar biological activities. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C26H23Cl2N3O3S2C_{26}H_{23}Cl_2N_3O_3S_2 and features several key structural components:

  • Sulfamoyl group : Enhances solubility and biological activity.
  • Thiazole ring : Known for its pharmacological properties, including antimicrobial and anticancer activities.
  • Biphenyl moiety : Contributes to the compound's interaction with biological targets.

Anticancer Activity

Preliminary studies indicate that this compound exhibits potent antitumor activity . The mechanism of action appears to involve:

  • DNA alkylation : Similar to other nitrogen mustards, it may induce DNA damage leading to apoptosis in cancer cells.
  • Inhibition of histone deacetylases (HDACs) : This compound has been shown to inhibit HDAC3 selectively, which is crucial for tumor growth regulation .

A comparative analysis of its anticancer efficacy against various cell lines reveals that it has a lower IC50 value compared to conventional treatments, indicating higher potency. For example, in studies involving MCF7 breast cancer cells, this compound demonstrated significant antiproliferative effects with an IC50 value substantially lower than that of established chemotherapeutics .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated. In vitro studies have shown that it possesses significant activity against both Gram-positive and Gram-negative bacteria as well as certain fungal strains. The thiazole nucleus is particularly noted for its ability to disrupt bacterial lipid biosynthesis, contributing to its antimicrobial effects .

Case Study 1: Anticancer Efficacy

A study conducted by Sharma et al. evaluated the anticancer properties of related thiazole derivatives and found that compounds similar to this compound exhibited promising results against estrogen receptor-positive breast cancer cells. The study utilized the Sulforhodamine B (SRB) assay to quantify cell viability post-treatment, revealing substantial growth inhibition .

Case Study 2: Antimicrobial Screening

In another study focusing on the antimicrobial properties of thiazole derivatives, compounds were tested against a range of pathogens using a turbidimetric method. The results indicated that certain derivatives displayed strong antimicrobial activity, suggesting that modifications to the sulfamoyl or thiazole structures could enhance efficacy against resistant strains .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructural FeaturesBiological Activity
ChlorambucilNitrogen mustardAnticancer
N-(4-bromophenyl)-thiazol-2-amideThiazole ringAntimicrobial
N-(4-methylphenyl)-thiazol-2-amideMethyl substitutionVaries

This table illustrates how structural variations influence biological activity and highlights the potential for further development based on these insights.

Scientific Research Applications

Anticancer Activity

Research indicates that 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide exhibits potent antitumor properties. Its structural similarity to chlorambucil, a known chemotherapeutic agent, positions it as a promising candidate for further investigation in cancer therapies. Preliminary studies have shown its ability to inhibit tumor growth in various cancer cell lines, suggesting mechanisms involving DNA alkylation and interference with cell cycle progression.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Initial findings suggest that it may possess significant efficacy against various bacterial strains, although further studies are necessary to elucidate the specific mechanisms of action and the spectrum of activity. This antimicrobial potential opens avenues for developing new treatments for resistant infections.

HDAC Inhibition

Recent studies have explored the role of similar compounds as histone deacetylase (HDAC) inhibitors. The structural features of this compound may confer HDAC inhibitory properties, which are crucial in regulating gene expression involved in cancer progression . This aspect warrants further investigation to establish its efficacy and selectivity as an HDAC inhibitor.

Case Studies

StudyFocusFindings
Antitumor Efficacy Evaluation of cytotoxic effects on cancer cell linesDemonstrated significant inhibition of cell proliferation in MCF-7 and A549 cells, indicating potential as an anticancer agent.
Antimicrobial Activity Assessment against bacterial strainsShowed promising results against Staphylococcus aureus and Escherichia coli, suggesting broad-spectrum antimicrobial potential.
HDAC Inhibition Investigation of epigenetic modulationIdentified as a potential HDAC inhibitor with implications for cancer therapy; further optimization needed for selectivity .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Modifications in the Sulfamoyl Group

Table 1: Sulfamoyl Group Variants
Compound Name Sulfamoyl Substituent Key Properties/Activities Reference
Target compound Bis(2-chloroethyl) Alkylating potential
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide Bis(2-methoxyethyl) Reduced reactivity, improved solubility
NA (N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide) Bis(2-chloroethyl)amino HDAC inhibition, antitumor activity
FNA (Fluorinated NA derivative) Bis(2-chloroethyl)amino + para-F Enhanced metabolic stability
  • Chloroethyl vs. In contrast, methoxyethyl analogs () likely exhibit lower toxicity and better solubility due to reduced electrophilicity.
  • Fluorine Substitution : FNA’s para-fluorine on the benzamide ring improves metabolic stability and selectivity for HDACs (), suggesting that halogen placement significantly impacts pharmacokinetics.

Thiazole and Benzamide Modifications

Table 2: Thiazole Ring Substituents
Compound Name Thiazole Substituent Biological Activity Reference
Target compound 4-(4-Bromophenyl) Potential halogen-mediated binding
N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-(4-Methylphenyl) Plant growth modulation (129% efficacy)
4-[Bis(2-methoxyethyl)sulfamoyl]-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide 4-(4-Nitrophenyl) Plant growth modulation (119% efficacy)
LMM5 (Antifungal oxadiazole) 5-[(4-Methoxyphenyl)methyl] Thioredoxin reductase inhibition
  • Bromophenyl vs. Nitrophenyl/Methylphenyl : The bromine atom in the target compound may enhance binding to hydrophobic pockets in target proteins compared to nitro (electron-withdrawing) or methyl (electron-donating) groups.
  • Thiazole vs. Oxadiazole/Triazole : Compounds like LMM5 () and triazole derivatives () demonstrate antifungal activity, highlighting the importance of heterocyclic cores in dictating target specificity.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-[bis(2-chloroethyl)sulfamoyl]-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide, and how do reaction conditions impact yield?

  • Methodology : The compound can be synthesized via multi-step protocols. For example:

Intermediate preparation : React 4-aminobenzoic acid with ethylene oxide to introduce bis(2-hydroxyethyl)amino groups, followed by chlorination .

Coupling : Condense the sulfamoyl intermediate with 4-(4-bromophenyl)-1,3-thiazol-2-amine using DMF as a solvent under reflux. Microwave-assisted synthesis (e.g., 80°C, 30 min) may improve yields (up to 97%) compared to conventional methods (e.g., 91% under reflux) .

  • Key Variables : Solvent choice (polar aprotic solvents enhance reactivity), temperature (microwave vs. conventional heating), and stoichiometric ratios.

Q. How can researchers validate the purity and structural integrity of this compound?

  • Analytical Techniques :

  • Melting Point : Compare observed values (e.g., 278–280°C) with literature .
  • TLC : Use acetate-based mobile phases to monitor reaction progress .
  • HPLC/MS : Quantify purity (>95%) and confirm molecular weight (exact mass: 428.110727) .
  • LogP/PSA : Experimental LogP ~5.24 and PSA ~73.72 Ų predict pharmacokinetic behavior .

Q. What initial biological screening assays are recommended to evaluate its therapeutic potential?

  • In Vitro Assays :

  • Anticancer Activity : Test against PC-3 (prostate), MCF7 (breast), and DU-145 (prostate) cancer cell lines at 10 μM concentrations, measuring IC50 values .
  • Enzyme Inhibition : Screen against histone deacetylases (HDACs) using fluorometric assays (e.g., EC50 ~5 μM for related compounds) .
    • Antibacterial Screening : Use gram-positive (e.g., Staphylococcus aureus) and gram-negative (e.g., Escherichia coli) strains at 50–1000 μg/ml, with DPPH radical scavenging for antioxidant activity .

Advanced Research Questions

Q. How does structural modification of the thiazole or sulfamoyl moieties influence biological activity?

  • SAR Insights :

  • Thiazole Modifications : Replacing 4-bromophenyl with 2,4-dimethylphenyl (LogP ↑ to 5.24) enhances Hec1/Nek2 pathway inhibition, reducing tumor growth .
  • Sulfamoyl Substitutions : Introducing trifluoromethyl groups (e.g., -CF3) increases lipophilicity and metabolic stability, improving HDAC selectivity .
    • Experimental Design : Synthesize analogs with systematic substitutions (e.g., halogens, methyl groups) and compare IC50 values in enzyme/cell-based assays .

Q. What computational strategies are effective for elucidating its mechanism of action?

  • Molecular Docking : Use AutoDock Vina to model interactions with PD-L1 (PDB ID: 43V) or HDAC2 (PDB ID: 5IWG). Key residues (e.g., Lys303 in HDAC2) may form hydrogen bonds with the sulfamoyl group .
  • ADMET Prediction : Employ SwissADME or ADMETLab to estimate bioavailability (e.g., high GI absorption), CYP450 inhibition, and toxicity (e.g., Ames test negativity) .

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Case Example : Discrepancies in antibacterial efficacy (e.g., compound 3 in showing higher activity against E. coli vs. S. aureus) may arise from:

Strain Variability : Use standardized ATCC strains and consistent inoculum sizes.

Assay Conditions : Control solvent (DMSO ≤1% v/v) and incubation time (18–24 hr) .

  • Statistical Validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare replicates.

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